Palatinose monohydrate

説明

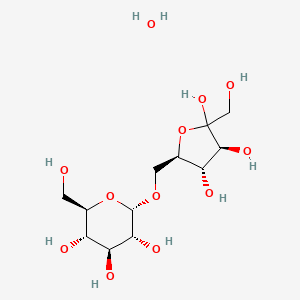

パラチノース(水和物)は、イソマルツロースとしても知られており、ショ糖から得られる天然の二糖類炭水化物です。これは、α-1,6-グリコシド結合によって結合された1つのグルコース分子と1つのフルクトース分子で構成されています。パラチノースは、低血糖指数で知られており、従来の砂糖に比べて健康的な代替品です。 ハチミツやサトウキビ抽出物には少量含まれています .

準備方法

合成経路と反応条件

パラチノースは、ショ糖から酵素的転位プロセスによって合成されます。 酵素スクロースイソメラーゼは、ショ糖中のα-1,2-グリコシド結合をパラチノース中のα-1,6-グリコシド結合に変換する触媒作用を示します . この反応は通常、穏やかな条件下で行われ、酵素は30〜40℃の温度とpH 5〜7の範囲で活性です。

工業的生産方法

工業的な設定では、パラチノースはテンサイショ糖から製造されます。このプロセスには、テンサイからショ糖を抽出し、続いてスクロースイソメラーゼを使用して酵素的に変換することが含まれます。 得られたパラチノースは、その後精製および結晶化されて、高純度の製品が得られます .

化学反応の分析

反応の種類

パラチノースは、加水分解や発酵など、さまざまな化学反応を受けます。 哺乳類の腸では、パラチノースは酵素イソマルターゼによって加水分解され、グルコースとフルクトースが放出されます .

一般的な試薬と条件

加水分解: パラチノースは、生理的条件(pH 6〜7、37℃)下でイソマルターゼによって加水分解されます。

生成された主な生成物

加水分解: グルコースとフルクトース。

科学研究への応用

パラチノースは、科学研究で幅広い用途があります。

科学的研究の応用

Chemical and Biological Properties

Chemical Structure:

Palatinose is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This structure contributes to its slower enzymatic breakdown compared to other sugars like sucrose, resulting in a gradual release of glucose into the bloodstream.

Biochemical Pathways:

Palatinose is produced from sucrose using the enzyme sucrose isomerase. Its slower digestion leads to lower glycemic responses, making it suitable for various health-related applications.

Scientific Research Applications

Palatinose monohydrate has been investigated across multiple fields:

- Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

- Biology: Explored for its effects on metabolism and energy balance due to its low glycemic index.

- Medicine: Studied for potential benefits in managing diabetes and obesity by providing a steady release of glucose without spikes in blood sugar levels.

- Industry: Utilized in food and beverage formulations as a low-glycemic sweetener in products aimed at athletes and diabetic individuals.

Glycemic Response

Palatinose's low glycemic index (GI) is a significant feature. It has been shown to result in lower postprandial blood glucose and insulin responses compared to sucrose. A controlled trial demonstrated that palatinose ingestion leads to prolonged blood glucose delivery over three hours.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, those consuming palatinose daily exhibited reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may aid in weight management and metabolic syndrome prevention.

Dental Health

Palatinose has a lower cariogenic potential compared to sucrose, indicating that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products.

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients due to its ability to provide sustained energy without causing rapid increases in blood sugar. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations.

Case Studies

- Human Intervention Trials: A series of studies conducted on healthy volunteers showed that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model confirming nearly complete absorption of palatinose irrespective of the food matrix consumed.

- Long-term Consumption Study: In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated without adversely affecting lipid profiles over four weeks. Participants reported feeling satiated with fewer cravings for high-sugar foods.

作用機序

パラチノースは、主に小腸での消化と吸収が遅いことによって効果を発揮します。パラチノース中のα-1,6-グリコシド結合は、ショ糖中のα-1,2-グリコシド結合と比較して、酵素的加水分解に対してより抵抗性があります。 これは、グルコースとフルクトースの徐放につながり、血糖値の上昇がより低く、より持続的になります . 吸収の遅れは、身体活動中の脂肪酸化を促進し、長時間エネルギーを供給します .

類似の化合物との比較

類似の化合物

ショ糖: α-1,2-グリコシド結合によって結合されたグルコースとフルクトースで構成されています。

麦芽糖: α-1,4-グリコシド結合によって結合された2つのグルコース分子で構成されています。小腸のマルターゼによって加水分解されます。

乳糖: β-1,4-グリコシド結合によって結合されたグルコースとガラクトースで構成されています。小腸のラクターゼによって加水分解されます。

パラチノースの独自性

パラチノースは、α-1,6-グリコシド結合のためにユニークであり、他の二糖類と比較して、加水分解と吸収の速度が遅くなります。 これは、低血糖指数とより持続的なエネルギー放出につながります . さらに、パラチノースは非う蝕性であり、ショ糖とは異なり、虫歯の原因にはなりません .

類似化合物との比較

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond. Hydrolyzed by maltase in the small intestine.

Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond. Hydrolyzed by lactase in the small intestine.

Uniqueness of Palatinose

Palatinose is unique due to its α-1,6-glycosidic bond, which provides a slower rate of hydrolysis and absorption compared to other disaccharides. This results in a lower glycemic index and a more sustained energy release . Additionally, palatinose is non-cariogenic, meaning it does not contribute to tooth decay, unlike sucrose .

生物活性

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is recognized for its unique metabolic properties, particularly its slow digestion and absorption rates, which contribute to various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, health benefits, and applications in food products.

Chemical Structure and Properties

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is derived from sucrose through enzymatic conversion. Its structure allows for a slower enzymatic breakdown compared to other sugars like sucrose, leading to a gradual release of glucose into the bloodstream. This slow release results in lower glycemic responses, making it a suitable alternative for diabetic individuals and those seeking to manage blood sugar levels .

Glycemic Response

A significant feature of palatinose is its low glycemic index (GI). Studies have shown that palatinose ingestion leads to lower postprandial blood glucose and insulin responses compared to sucrose. For instance, in a controlled trial involving healthy subjects, palatinose resulted in a prolonged delivery of blood glucose over three hours, demonstrating its potential for managing energy levels without causing spikes in blood sugar .

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, participants who consumed palatinose daily showed reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may help in weight management and metabolic syndrome prevention .

Dental Health

Palatinose exhibits lower cariogenic potential compared to sucrose. Research indicates that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products .

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients. Its ability to provide sustained energy without causing rapid increases in blood sugar makes it ideal for athletes and individuals with specific dietary needs. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations .

Case Studies

- Human Intervention Trials : A series of studies conducted on healthy volunteers demonstrated that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model to confirm nearly complete absorption of palatinose irrespective of the food matrix consumed .

- Long-term Consumption Study : In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated and did not adversely affect lipid profiles over a four-week period. Participants reported feeling satiated with fewer cravings for high-sugar foods .

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。